molecular formula C18H22O2 B12748321 8alpha-Estrone CAS No. 517-06-6

8alpha-Estrone

Cat. No.: B12748321
CAS No.: 517-06-6
M. Wt: 270.4 g/mol
InChI Key: DNXHEGUUPJUMQT-CVYDXHPNSA-N
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Description

8alpha-Estrone is a steroidal estrogen, a derivative of estrone, which is one of the three major endogenous estrogens in humans. It is a weak estrogen and plays a minor role compared to estradiol and estriol. Estrone and its derivatives, including this compound, are synthesized from cholesterol and are primarily secreted by the gonads and adipose tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-Estrone typically involves the aromatization of androstenedione or testosterone. The key step in the synthesis is the aromatization reaction, which is catalyzed by the enzyme aromatase. This reaction converts the A-ring of the steroid nucleus into an aromatic ring, forming estrone. The 8alpha isomer can be specifically synthesized through selective reduction and oxidation steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to isolate the desired isomer .

Chemical Reactions Analysis

Types of Reactions: 8alpha-Estrone undergoes various chemical reactions, including:

    Oxidation: Conversion to estrone or other oxidized derivatives.

    Reduction: Formation of estradiol or other reduced forms.

    Substitution: Introduction of different functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.

Major Products:

Scientific Research Applications

8alpha-Estrone has several applications in scientific research:

Mechanism of Action

8alpha-Estrone exerts its effects by binding to estrogen receptors (ERα and ERβ) in target tissues. Upon binding, the hormone-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism .

Comparison with Similar Compounds

    Estrone (E1): A weak estrogen, serves as a precursor to estradiol.

    Estradiol (E2): The most potent estrogen, plays a major role in reproductive and non-reproductive tissues.

    Estriol (E3): A weak estrogen, primarily produced during pregnancy.

Uniqueness of 8alpha-Estrone: this compound is unique due to its specific isomeric form, which may result in distinct biological activities compared to other estrogens. Its selective binding affinity and metabolic pathways can lead to different physiological and pharmacological effects .

Properties

CAS No.

517-06-6

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(8S,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15+,16+,18+/m1/s1

InChI Key

DNXHEGUUPJUMQT-CVYDXHPNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O

Origin of Product

United States

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